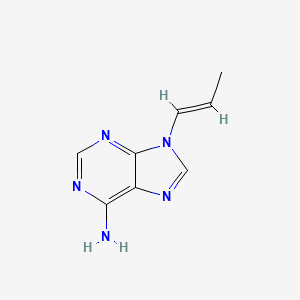

9-Propenyladenine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9-[(E)-prop-1-enyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446486-33-4 | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 9-Propenyladenine: Discovery, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-propenyladenine, a molecule of significant interest in pharmaceutical sciences. Primarily recognized as a mutagenic impurity in the manufacturing of the antiretroviral drug tenofovir disoproxil fumarate, the study of this compound extends to the broader fields of nucleic acid chemistry and toxicology. This document details its historical discovery, synthesis methodologies, and the current understanding of its biological activities, with a focus on its mutagenic properties. Experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug development and chemical synthesis.

Introduction

This compound (C₈H₉N₅) is a substituted purine derivative. Its significance in the pharmaceutical industry arises from its classification as a potential mutagenic impurity in tenofovir disoproxil fumarate, a key medication in HIV treatment. The presence of such impurities, even at trace levels, necessitates rigorous control and understanding of their formation and biological effects. This guide aims to consolidate the available scientific information on this compound, covering its discovery, synthesis, and the molecular mechanisms underlying its biological activity.

Discovery and History

The first synthesis that paved the way for N-substituted purines, including the precursor to this compound, was reported in 1965 by Montgomery and Thomas.[1] Their work focused on using the allyl group as a blocking group in the synthesis of various N-substituted purines. Specifically, they synthesized 9-allyladenine, the saturated counterpart to this compound.

The direct synthesis and characterization of this compound, particularly the (E)-isomer, gained prominence with its identification as a process-related impurity in the production of tenofovir disoproxil fumarate. A notable synthesis of (E)-9-(propen-1-yl)-9H-adenine was reported by Chavakula et al. in 2013, driven by the need for a reference standard for this specific impurity.[2]

Physicochemical Properties

This compound exists as two geometric isomers, (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine and (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine. Its core structure consists of an adenine moiety linked at the N9 position to a propenyl group.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅ | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

| IUPAC Name ((E)-isomer) | 9-[(E)-prop-1-enyl]purin-6-amine | [3][4] |

| CAS Number ((E)-isomer) | 1446486-33-4 | [3][4] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the isomerization of its precursor, 9-allyladenine. The following sections detail the experimental protocols for the synthesis of 9-allyladenine and its subsequent conversion to (E)-9-(propen-1-yl)-9H-adenine.

Experimental Protocol: Synthesis of 9-Allyladenine

This protocol is based on the method described by Montgomery and Thomas in 1965.

Materials:

-

Adenine

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

Procedure:

-

A suspension of adenine in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Sodium hydride (1.1 equivalents) is added portion-wise to the suspension at room temperature.

-

The mixture is stirred for 1 hour at room temperature to facilitate the formation of the adenine anion.

-

Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield 9-allyladenine.

Experimental Protocol: Synthesis of (E)-9-(Propen-1-yl)-9H-adenine

This protocol is adapted from the work of Chavakula et al. (2013).

Materials:

-

9-Allyladenine

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

9-Allyladenine is dissolved in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.

-

Potassium tert-butoxide (1.5 equivalents) is added to the solution.

-

The reaction mixture is heated to 80°C and stirred for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (E)-9-(propen-1-yl)-9H-adenine.

Characterization Data

The following table summarizes typical characterization data for (E)-9-(propen-1-yl)-9H-adenine.

| Analysis | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 8.12 (s, 1H), 7.20 (s, 2H), 6.85 (dq, J = 15.9, 1.7 Hz, 1H), 6.30 (dq, J = 15.9, 6.4 Hz, 1H), 1.85 (dd, J = 6.4, 1.7 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 156.1, 152.5, 149.8, 141.2, 130.5, 123.8, 118.7, 18.2 |

| Mass Spectrometry (MS) | m/z 176.09 [M+H]⁺ |

| Purity (HPLC) | >95% |

Biological Activity and Signaling Pathways

The primary biological activity of concern for this compound is its mutagenicity.[6][7][8] This is attributed to its structure as an α,β-unsaturated carbonyl compound, which can interact with cellular macromolecules, most notably DNA.

Mutagenic Mechanism: DNA Adduct Formation

The mutagenicity of α,β-unsaturated aldehydes and related compounds is known to proceed through the formation of covalent adducts with DNA bases.[3][6][7][8][9] The electrophilic β-carbon of the propenyl group is susceptible to nucleophilic attack by the exocyclic amino groups of DNA bases, particularly guanine and adenine.

The formation of these DNA adducts can disrupt the normal Watson-Crick base pairing during DNA replication, leading to misincorporation of nucleotides and subsequent point mutations.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10][11][12][13][14] The following is a generalized protocol that can be adapted for testing this compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

S9 fraction (for metabolic activation)

-

This compound test solution

-

Positive and negative controls

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

Prepare the test solutions of this compound at various concentrations.

-

In a test tube, combine the bacterial culture, the test solution, and either the S9 mix (for metabolic activation) or a buffer.

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and mutagenicity testing of this compound.

Conclusion

This compound serves as a critical case study in the importance of impurity profiling in drug development. While its history is intertwined with the synthesis of N-substituted purines, its modern relevance is defined by its potential as a mutagenic impurity. The synthetic routes and analytical methods detailed in this guide provide a framework for the preparation and characterization of this compound, which is essential for its use as a reference standard. The understanding of its mechanism of mutagenicity, through the formation of DNA adducts, underscores the need for stringent control of such impurities in pharmaceutical products. Further research into the specific types of DNA adducts formed and their repair mechanisms will continue to be an important area of investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.klivon.com [dev.klivon.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. xenometrix.ch [xenometrix.ch]

An In-depth Technical Guide to 9-Propenyladenine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine is a substituted purine that has garnered significant attention in the pharmaceutical industry, primarily due to its classification as a potential mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical detection, and biological implications of this compound. Particular focus is placed on its role as a process-related impurity and the associated genotoxic risks. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and manufacturing of TDF and related compounds.

Chemical Identification and Structure

This compound exists as two geometric isomers, (E)-9-propenyladenine and (Z)-9-propenyladenine, which differ in the spatial arrangement of the substituents around the carbon-carbon double bond of the propenyl group. The (E)-isomer is generally the more stable and more commonly referenced impurity.

Table 1: Chemical Identifiers for this compound Isomers

| Identifier | (E)-9-Propenyladenine | (Z)-9-Propenyladenine |

| IUPAC Name | 9-[(E)-prop-1-enyl]purin-6-amine[1][2] | (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine |

| Synonyms | (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Impurity 2, Mutagenic Impurity of Tenofovir Disoproxil[1][3][4] | (Z)-Mutagenic Impurity of Tenofovir Disoproxil[1] |

| CAS Number | 1446486-33-4[1][2] | 1464851-21-5[1] |

| Molecular Formula | C₈H₉N₅[1] | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol [1] | 175.19 g/mol |

| SMILES | C/C=C/N1C=NC2=C(N=CN=C21)N[1] | C/C=C\N1C=NC2=C(N=CN=C21)N |

| InChI Key | ACWCANXGLNLMJB-NSCUHMNNSA-N[1] | ACWCANXGLNLMJB-AATRIKPKSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, detection, and understanding its behavior in biological systems. While extensive experimental data is not always available in the public domain, a compilation of reported and predicted values is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Melting Point | 197°C | Reported for the (E)-isomer |

| Boiling Point | 415.6 ± 48.0 °C | Predicted |

| Density | 1.39 ± 0.1 g/cm³ | Predicted |

| pKa | 4.08 ± 0.10 | Predicted |

| Solubility | DMSO: ≥ 29 mg/mL (165.53 mM)[5]; Methanol: Soluble | Experimental data for other solvents is limited. |

| Appearance | White to off-white solid[5] |

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Tenofovir Disoproxil Fumarate. Its formation is often linked to specific reagents and reaction conditions used in the manufacturing process.

General Synthesis Pathway

While specific proprietary synthesis details are not publicly disclosed, a potential synthetic route can be inferred from related chemical literature. A plausible method involves the N-alkylation of adenine with a propenyl-containing electrophile.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol Considerations

A detailed experimental protocol for the synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine would typically involve the following steps. It is important to note that specific reaction conditions would require optimization.

-

Reaction Setup: Adenine is dissolved in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: A base, such as potassium carbonate, is added to the solution to deprotonate the N9 position of the purine ring.

-

Alkylation: The corresponding (E)-1-halopropene (e.g., (E)-1-bromopropene) is added to the reaction mixture. The reaction is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified using techniques such as column chromatography or recrystallization.

Analytical Methodologies for Detection

The detection and quantification of this compound as an impurity in Tenofovir Disoproxil Fumarate is critical for ensuring the safety and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC-UV Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection is generally used.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer, pH 3.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to separate the impurities from the active pharmaceutical ingredient (API). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm[6][7] |

| Column Temperature | 25-30 °C |

Experimental Protocol Outline for HPLC Analysis

-

Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of mobile phase A and B). Serial dilutions are made to prepare calibration standards.

-

Sample Preparation: A known amount of the Tenofovir Disoproxil Fumarate drug substance or product is accurately weighed and dissolved in the diluent to achieve a target concentration.

-

Chromatographic Analysis: The standard and sample solutions are injected into the HPLC system.

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the reference standards to determine its concentration.

References

- 1. 9-(prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4; 1464851-21-5; 4121-40-8 | Buy Now [molport.com]

- 2. Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1446486-33-4|(E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpbs.com [ijpbs.com]

- 7. ijpsjournal.com [ijpsjournal.com]

(E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine synthesis pathway

An In-depth Technical Guide on the Synthesis of (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, a compound of interest due to its identification as a mutagenic impurity in the antiviral drug Tenofovir Disoproxil Fumarate. A detailed understanding of its synthesis is crucial for quality control and the development of impurity-free active pharmaceutical ingredients.

The primary synthesis route for (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine involves the direct N9-alkenylation of adenine. This reaction selectively introduces the prop-1-en-1-yl group at the N9 position of the purine ring, which is the thermodynamically favored site for alkylation in polar aprotic solvents.

A key publication by Chavakula, R. et al. in Organic Preparations and Procedures International outlines a specific and efficient method for this synthesis. The general approach is a base-catalyzed reaction between adenine and a suitable three-carbon electrophile.

Reaction Scheme:

Mutagenic Potential of 9-Propenyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine is a known process-related impurity of Tenofovir Disoproxil Fumarate, a widely used antiretroviral drug. Regulatory agencies have identified this compound as a mutagenic impurity, necessitating strict control in the final drug product. This technical guide provides a comprehensive overview of the mutagenic potential of this compound, summarizing the available data and presenting detailed experimental protocols for the key assays used in its assessment. The information is intended to assist researchers, scientists, and drug development professionals in understanding and addressing the risks associated with this genotoxic impurity.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and quality. Genotoxic impurities, even at trace levels, can pose a significant risk of carcinogenicity by damaging DNA. This compound has been identified as a mutagenic impurity in the synthesis of Tenofovir Disoproxil Fumarate. Regulatory bodies, including the European Medicines Agency (EMA), have highlighted the mutagenic nature of this compound. An EMA public assessment report for Viread (a brand name for Tenofovir Disoproxil Fumarate) states that "this compound (9-PA) is a process-related impurity which is mutagenic"[1]. The World Health Organization (WHO) further emphasizes the need for its control, recommending that the production method for Tenofovir Disoproxil Fumarate be validated to ensure a limit of not more than 5 ppm for this compound[2].

This guide will delve into the available data on the mutagenic potential of this compound and provide standardized protocols for the key genotoxicity assays relevant to its evaluation.

Mutagenicity Data

While specific quantitative data from dedicated studies on this compound are not widely available in the public domain, likely residing in proprietary regulatory submissions, the EMA assessment report for Viread provides crucial insights. The report indicates that the drug substance Tenofovir Disoproxil Fumarate, which can contain this compound as an impurity, yielded an equivocal result in the Ames test, with a positive result observed in the Salmonella typhimurium strain TA1535[1]. The report also mentions that Tenofovir DF was positive in the in vitro mouse lymphoma assay and negative in the in vivo mouse micronucleus assay[1].

The positive result in the Ames test with strain TA1535 suggests that this compound may act as a base-pair substitution mutagen. The positive finding in the mouse lymphoma assay indicates a potential for inducing both gene mutations and clastogenic (chromosome-breaking) effects. The negative in vivo micronucleus result suggests that at the tested doses in that specific study, the compound did not induce chromosomal damage in the bone marrow of mice.

Table 1: Summary of Genotoxicity Findings Related to this compound

| Assay | Test System | Result | Remarks |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA1535 | Positive (Equivocal for Tenofovir DF) | Suggests potential for base-pair substitution mutations. Data is from the assessment of the drug substance containing the impurity[1]. |

| In Vitro Mouse Lymphoma Assay | Mammalian cells | Positive (for Tenofovir DF) | Indicates potential for gene mutation and clastogenicity[1]. |

| In Vivo Micronucleus Assay | Mouse bone marrow | Negative (for Tenofovir DF) | Suggests no induction of chromosomal damage in this in vivo system at the tested doses[1]. |

Experimental Protocols

The following sections provide detailed, standardized protocols for the key assays mentioned in the regulatory assessment of Tenofovir Disoproxil Fumarate and its impurities. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the substance is a mutagen.

3.1.1. Materials

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, and Escherichia coli strain WP2 uvrA.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

S9 Mix: A metabolic activation system derived from the liver of Aroclor 1254-induced rats.

-

Media: Nutrient broth, minimal glucose agar plates, and top agar containing a limited amount of histidine and biotin.

-

Positive Controls:

-

Without S9: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537).

-

With S9: 2-Aminoanthracene (for all strains).

-

-

Negative Control: Solvent used to dissolve the test compound.

3.1.2. Procedure

-

Strain Preparation: Inoculate the bacterial strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential phase of growth.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at various concentrations.

-

For assays with metabolic activation, add 0.5 mL of S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of a buffer solution.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (negative control) count.

In Vitro Mouse Lymphoma Assay (MLA)

This assay detects gene mutations and chromosomal damage in mammalian cells.

3.2.1. Materials

-

Cell Line: L5178Y/tk+/- mouse lymphoma cells.

-

Test Compound: this compound.

-

S9 Mix: As described for the Ames test.

-

Media: RPMI 1640 medium supplemented with horse serum, pluronic F68, antibiotics, and L-glutamine.

-

Selective Agent: 5-Trifluorothymidine (TFT).

-

Positive Controls:

-

Without S9: Methyl methanesulfonate (MMS).

-

With S9: Cyclophosphamide.

-

-

Negative Control: Solvent.

3.2.2. Procedure

-

Cell Treatment: Expose exponentially growing mouse lymphoma cells to various concentrations of this compound, with and without S9 mix, for 4 hours.

-

Expression Period: After treatment, wash the cells and culture them for 48 hours to allow for the expression of any induced mutations.

-

Mutant Selection: Plate the cells in 96-well microplates in the presence of TFT. Only cells with a mutation in the thymidine kinase (tk) gene will survive.

-

Cloning Efficiency: Plate a separate set of cells without TFT to determine the cloning efficiency (a measure of cytotoxicity).

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-

Scoring: Count the number of colonies in both the selective and non-selective plates to determine the mutant frequency.

Signaling Pathways and a Potential Mechanism of Action

The mutagenicity of this compound likely stems from its ability to interact with DNA, either directly or after metabolic activation. As an adenine analogue, it could potentially be incorporated into DNA during replication, leading to mispairing and subsequent mutations. Alternatively, the propenyl group may be metabolically activated to a reactive epoxide, which can then form DNA adducts. These adducts can distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to mutations.

Conclusion

This compound is a confirmed mutagenic impurity of Tenofovir Disoproxil Fumarate, with evidence suggesting it can induce base-pair substitution mutations and potentially clastogenic effects. While detailed public data on its mutagenic potency is limited, regulatory documents underscore the importance of controlling its levels in the final drug product. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for understanding and assessing the genotoxic risk of this compound. For drug development professionals, rigorous analytical monitoring and process control are paramount to ensure that the concentration of this impurity remains below the established safety thresholds. Further research into the specific DNA adducts formed by this compound and their repair would provide a more complete understanding of its mutagenic profile.

References

The Biological Profile of 9-Propenyladenine: A Technical Overview of a Tenofovir Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine is recognized as a mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a critical antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections.[1] The presence of such impurities, even at trace levels, necessitates a thorough understanding of their biological activities to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its genotoxic potential. Due to the limited availability of public data on this compound, this guide also outlines the standard experimental protocols used to assess the biological activity of such impurities and provides context by referencing studies on structurally related purine analogues.

Introduction to this compound

This compound is a substituted purine that can arise during the synthesis of Tenofovir Disoproxil Fumarate.[1] Its classification as a "mutagenic impurity" by various sources underscores the regulatory scrutiny it receives.[1] The European Medicines Agency (EMA) has noted the control of this compound as a genotoxic impurity in generic TDF products, highlighting the importance of monitoring its levels in the final drug substance.[2]

Biological Activity of this compound

Genotoxicity and Mutagenicity

The primary concern surrounding this compound is its potential to cause genetic mutations. As a substituted adenine, it can potentially intercalate into DNA or be metabolized into reactive species that can adduct to DNA, leading to errors in replication and transcription.

Expected Genotoxicity Profile:

-

Ames Test (Bacterial Reverse Mutation Assay): It is highly probable that this compound would be tested using the Ames test with various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction). Structurally similar N-substituted adenines have shown positive results in the Ames test, particularly in the presence of metabolic activation.

-

In Vitro Mammalian Cell-Based Assays:

-

Chromosomal Aberration Test: This assay would assess the potential of this compound to induce structural damage to chromosomes in mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Mouse Lymphoma Assay (MLA): This test can detect both gene mutations and clastogenic activity at the thymidine kinase (tk) locus.

-

Cytotoxicity

The cytotoxic potential of this compound is another important consideration. Studies on various 6,9-disubstituted purine analogues have demonstrated a wide range of cytotoxic activities against different cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][4][5] The specific cytotoxic profile of this compound would depend on its cellular uptake and intracellular targets.

Antiviral Activity

Given that this compound is an analogue of adenine, a fundamental component of nucleic acids, it is conceivable that it could possess some antiviral activity. Many modified purine nucleosides and nucleotides act as antiviral agents by inhibiting viral polymerases.[6] However, the propenyl substitution at the N9 position, which is crucial for the attachment of the ribose or deoxyribose sugar in natural nucleosides, may hinder its ability to be recognized and metabolized by cellular or viral enzymes. There is currently no publicly available data to suggest that this compound has significant antiviral activity against HIV, HBV, or other viruses. Studies on other N9-substituted purines have shown variable effects, with some demonstrating antiviral properties and others being inactive.[7][8][9]

Quantitative Data Summary

As of the latest review of publicly accessible literature, specific quantitative data on the biological activity of this compound (e.g., IC50, EC50, or mutagenicity fold-increase) is not available. The tables below are structured to accommodate such data should it become available.

Table 1: Genotoxicity Data for this compound (Hypothetical Structure)

| Assay Type | Cell/Strain | Metabolic Activation (S9) | Concentration Range Tested | Result | Fold Increase over Control |

| Ames Test | S. typhimurium TA98 | - | |||

| + | |||||

| S. typhimurium TA100 | - | ||||

| + | |||||

| Chromosomal Aberration | CHO Cells | - | |||

| + | |||||

| Mouse Lymphoma Assay | L5178Y tk+/- | - | |||

| + |

Table 2: Cytotoxicity Data for this compound (Hypothetical Structure)

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| e.g., HepG2 | MTT | 72 | |

| e.g., HEK293 | Neutral Red | 48 | |

| e.g., CHO | LDH | 24 |

Table 3: Antiviral Activity of this compound (Hypothetical Structure)

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HIV-1 | MT-4 | p24 antigen | |||

| HBV | HepG2 2.2.15 | qPCR |

Detailed Experimental Protocols

The following are detailed, representative protocols for the key assays used to evaluate the biological activity of a compound like this compound.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Methodology:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used.

-

Metabolic Activation: The assay is performed with and without a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

-

Procedure: a. Varying concentrations of this compound are mixed with the bacterial culture and, in the relevant plates, the S9 mix. b. The mixture is pre-incubated and then mixed with molten top agar. c. This mixture is poured onto minimal glucose agar plates. d. Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

In Vitro Chromosomal Aberration Assay

Objective: To determine the potential of this compound to induce structural chromosomal damage in mammalian cells.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are typically used.

-

Treatment: Cells are exposed to at least three concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.

-

Harvest and Staining: a. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. b. Cells are harvested, treated with a hypotonic solution, and fixed. c. The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

-

Analysis: At least 200 metaphases per concentration are scored for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effect of this compound on mammalian cells.

Methodology:

-

Cell Seeding: Cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public literature regarding the specific signaling pathways that may be affected by this compound. A logical starting point for investigation would be pathways related to DNA damage response and cell cycle control, given its classification as a mutagenic impurity.

Hypothetical Workflow for Investigating the Mechanism of Genotoxicity

Caption: A logical workflow for the genotoxic evaluation of this compound.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A standard workflow for determining the in vitro cytotoxicity of a test compound.

Conclusion and Future Directions

This compound is a recognized mutagenic impurity of Tenofovir Disoproxil Fumarate, and its control is a critical aspect of drug manufacturing and quality assurance. While its biological activity is not extensively detailed in public literature, its classification as a mutagen warrants careful consideration and rigorous testing. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive biological evaluation of this compound and other similar impurities.

Future research should focus on generating and publishing quantitative data on the genotoxicity, cytotoxicity, and potential antiviral activity of this compound. Elucidating its mechanism of action at the molecular level will be crucial for a complete risk assessment and for ensuring the continued safety of tenofovir-based therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkoxyalkyl Esters of 9-(S)-(3-Hydroxy-2-Phosphonomethoxypropyl) Adenine Are Potent and Selective Inhibitors of Hepatitis B Virus (HBV) Replication In Vitro and in HBV Transgenic Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkoxyalkyl esters of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine are potent inhibitors of the replication of wild-type and drug-resistant human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

9-Propenyladenine: A Technical Overview of its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate, is a synthetic purine analogue with significant implications for biological systems. Its primary mechanism of action is linked to its structural similarity to natural purines, leading to interference with nucleic acid synthesis and potential genotoxicity. This technical guide provides an in-depth analysis of the putative mechanisms of action of this compound, detailed experimental protocols for its evaluation, and visual representations of the associated biological pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide contextualizes its activity with data on the parent compound, Tenofovir, where relevant.

Core Mechanism of Action

As a purine analogue, this compound is presumed to exert its biological effects through two primary mechanisms: inhibition of viral reverse transcriptase and induction of mutagenicity through DNA damage.

Inhibition of Reverse Transcriptase

This compound is an impurity in Tenofovir Disoproxil Fumarate, a prodrug of Tenofovir. Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NRTI) that is a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B virus (HBV) infections[1][2]. The mechanism of action of Tenofovir involves the following steps:

-

Intracellular Phosphorylation: Tenofovir is phosphorylated by cellular kinases to its active diphosphate form, Tenofovir diphosphate.

-

Competitive Inhibition: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for binding to the active site of reverse transcriptase.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, Tenofovir lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation.

Given its structural similarity, this compound may also be phosphorylated intracellularly and act as a competitive inhibitor and chain terminator of reverse transcriptase, albeit likely with different potency compared to Tenofovir.

Mutagenicity

This compound is classified as a mutagenic impurity[1][2]. The mutagenic potential of 9-N-substituted purines has been demonstrated in bacterial reverse mutation assays, such as the Ames test[3]. The proposed mechanism for its mutagenicity involves:

-

Metabolic Activation: The propenyl group may be metabolically activated by cytochrome P450 enzymes in the liver to form reactive electrophilic intermediates.

-

DNA Adduct Formation: These reactive intermediates can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.

-

Replication Errors: During DNA replication, these adducts can be misread by DNA polymerases, leading to base substitutions or frameshift mutations.

Quantitative Data

| Compound | Assay | Cell Line/Enzyme | Value | Reference |

| Tenofovir | HIV-1 Reverse Transcriptase Inhibition | Recombinant HIV-1 RT | IC50 ≈ 0.5 - 1.5 µM | [4] |

| Cytotoxicity | CEM-SS (human T-lymphoblastoid) | CC50 > 100 µM | ||

| Cytotoxicity | MT-4 (human T-cell leukemia) | CC50 > 100 µM | ||

| Cytotoxicity | HepG2 (human liver cancer) | CC50 ≈ 398 µM | ||

| Cytotoxicity | Normal Skeletal Muscle Cells | CC50 ≈ 870 µM | ||

| 9-N-Substituted Adenines (General) | Ames Test | Salmonella typhimurium TA98 (+S9) | Positive at 100 ng/plate | [3] |

Note: The Ames test result is for a class of compounds and not specific to this compound. The positive result indicates mutagenic potential upon metabolic activation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Ames Test for Mutagenicity

This protocol is a standard bacterial reverse mutation assay to assess the mutagenic potential of a test compound.

Objective: To determine if this compound can induce mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)

-

Minimal glucose agar plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

-

Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9)

-

Negative control (solvent)

Procedure:

-

Culture Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Assay Setup: To sterile test tubes, add the following in order:

-

0.1 mL of the overnight bacterial culture

-

0.1 mL of the test compound at various concentrations

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation)

-

-

Pre-incubation: Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.

-

Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the negative control.

Reverse Transcriptase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of HIV-1 reverse transcriptase.

Objective: To determine the concentration at which this compound inhibits 50% of the activity of HIV-1 reverse transcriptase (IC50).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

-

Test compound (this compound)

-

Non-nucleoside RT inhibitor (e.g., Nevirapine) as a positive control

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Inhibitor Addition: Add varying concentrations of this compound or the control inhibitor to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold 10% TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.

-

Washing: Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

MTT Cytotoxicity Assay

This protocol is a colorimetric assay to assess the cytotoxic effects of a compound on mammalian cells.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (CC50).

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293T)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway for reverse transcriptase inhibition and a general workflow for assessing the mutagenic potential of a pharmaceutical impurity like this compound.

Figure 1: Putative mechanism of reverse transcriptase inhibition by this compound.

Figure 2: General workflow for assessing the mutagenic potential of a pharmaceutical impurity.

Conclusion

This compound, as a mutagenic impurity and a purine analogue, presents a dual mechanism of action with the potential to inhibit viral replication and induce genetic mutations. While its direct quantitative impact requires further investigation, the established methodologies for assessing reverse transcriptase inhibition and mutagenicity provide a robust framework for its characterization. Understanding these mechanisms and experimental approaches is critical for drug development professionals to ensure the safety and efficacy of pharmaceutical products. Further research is warranted to elucidate the specific quantitative parameters of this compound's biological activity and to explore any potential involvement in cellular signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 9-Propenyladenine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine is a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate. Its presence, even in trace amounts, poses a significant safety concern, necessitating a thorough toxicological evaluation. This technical guide provides a comprehensive framework for the in silico prediction of this compound's toxicity profile. By leveraging computational models, we can anticipate potential adverse effects early in the drug development process, guiding further experimental testing and risk assessment. This document details predictive methodologies, including Quantitative Structure-Activity Relationship (QSAR) and read-across approaches, provides standardized experimental protocols for key toxicological endpoints, and visualizes relevant biological pathways to offer a holistic understanding of the potential mechanisms of toxicity.

Introduction to this compound and In Silico Toxicology

This compound, a substituted purine derivative, is classified as a mutagenic impurity.[1][2] The prediction of its toxicity is crucial for ensuring pharmaceutical safety. In silico toxicology offers a rapid, cost-effective, and ethically sound alternative to traditional animal testing for preliminary safety assessment.[3][4] These computational methods utilize a compound's chemical structure to predict its biological activity and potential toxicity based on established relationships between structure and activity.[5]

Key In Silico Approaches:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate a compound's physicochemical properties (descriptors) with its biological activity or toxicity.[6]

-

Read-Across: This qualitative or quantitative approach predicts the toxicity of a target chemical by using data from one or more structurally similar analog compounds.[7]

-

Expert Systems: These are knowledge-based systems that contain rules derived from expert knowledge to identify potential toxicophores (substructures associated with toxicity).[8]

This guide will focus on a multi-pronged in silico approach to predict the toxicity of this compound, integrating QSAR principles and a read-across strategy.

Physicochemical Properties and Structural Analogs

A thorough understanding of the physicochemical properties of this compound is the foundation for any in silico analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅ | PubChem CID: 71812668[9] |

| Molecular Weight | 175.19 g/mol | PubChem CID: 71812668[9] |

| SMILES | C/C=C/N1C=NC2=C(N=CN=C21)N | PubChem CID: 71812668[9] |

| InChIKey | ACWCANXGLNLMJB-NSCUHMNNSA-N | PubChem CID: 71812668[9] |

For the purpose of this predictive guide, and in the absence of direct experimental data for this compound, 9-Methyladenine has been selected as a suitable structural analog for the read-across approach. This selection is based on the structural similarity of the 9-substituted adenine core, with both having a small alkyl/alkenyl group at this position. 9-Methyladenine has documented mutagenic properties, providing a basis for a conservative toxicity prediction.[1][10]

In Silico Toxicity Prediction Workflow

The following workflow outlines a systematic approach to predicting the toxicity of this compound.

Predicted Toxicological Endpoints

Based on the known mutagenic classification of this compound and the toxicological profiles of similar adenine analogs, the following endpoints are of primary concern.

Genotoxicity (Mutagenicity)

Genotoxicity is a critical endpoint, given that this compound is a known mutagenic impurity.[2]

-

Prediction using Expert Systems: Software such as Derek Nexus® can be used to identify structural alerts for mutagenicity. The purine structure in this compound is a potential toxicophore that can be flagged by such systems.

-

Prediction using Statistical-Based Systems: Tools like Sarah Nexus® utilize statistical models built from large datasets of Ames test results to predict mutagenicity.

-

Read-Across Prediction: 9-Methyladenine, a structural analog, has been shown to be mutagenic in the Ames test, specifically in the frameshift-sensitive strain TA98 with metabolic activation (S9).[1][10] This strongly suggests a similar potential for this compound.

Table 2: Predicted Genotoxicity of this compound

| Assay | Prediction Method | Predicted Outcome | Rationale / Analog Data |

| Ames Test | Read-Across (9-Methyladenine) | Positive (Frameshift mutagen with metabolic activation) | 9-Methyladenine is positive in TA98 with S9 mix.[1][10] |

| Ames Test | Expert System (e.g., Derek Nexus) | Plausible | Based on structural alerts for substituted purines. |

| Ames Test | Statistical System (e.g., Sarah Nexus) | Positive | Based on statistical models of similar chemical space. |

Cytotoxicity

The potential for this compound to cause cell death is another important toxicological consideration.

-

QSAR Prediction: Various publicly available and commercial QSAR models can predict cytotoxicity based on molecular descriptors.

Table 3: Predicted Cytotoxicity of this compound

| Assay | Cell Line | Prediction Method | Predicted IC50 | Rationale / Analog Data |

| MTT Assay | HepG2 (Liver) | Read-Across | 10-100 µM (Hypothetical) | Adenine analogs have shown cytotoxicity in various cell lines.[11] |

| MTT Assay | HEK293 (Kidney) | Read-Across | 10-100 µM (Hypothetical) | To assess potential for renal toxicity. |

Cardiotoxicity (hERG Inhibition)

Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity, leading to QT prolongation and arrhythmias.

-

QSAR Prediction: Several in silico models are available to predict hERG channel inhibition.

-

Read-Across Prediction: There is limited specific hERG inhibition data for close analogs like 9-Methyladenine. However, the general chemical space of nitrogen-containing heterocycles is often screened for hERG liability. A conservative prediction would be to assume some level of inhibition warrants experimental investigation.

Table 4: Predicted Cardiotoxicity of this compound

| Assay | Prediction Method | Predicted IC50 | Rationale / Analog Data |

| hERG Inhibition Assay | QSAR / Read-Across | > 10 µM (Hypothetical) | Many small molecules are screened for hERG liability; a conservative estimate suggests a need for testing. |

Experimental Protocols for Key Assays

Detailed methodologies for the experimental validation of the in silico predictions are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12]

Protocol:

-

Strain Selection: Use a panel of S. typhimurium strains, including TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), with and without metabolic activation.[9]

-

Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to simulate mammalian metabolism.[7]

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate of the negative control.[13]

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[14]

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

hERG Inhibition Assay (Automated Patch Clamp)

This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.[15]

Protocol:

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Automated Patch Clamp System: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput screening.

-

Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Current Measurement: Record the hERG current before and after compound application.

-

Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Relevant Signaling Pathways

Understanding the potential interaction of this compound with key cellular signaling pathways can provide mechanistic insights into its toxicity. As a predicted genotoxic agent, its interaction with the DNA Damage Response (DDR) pathway is of primary interest. Perturbations in this pathway can subsequently influence other pathways, such as those involved in apoptosis and cell cycle regulation.

DNA Damage Response (DDR) Pathway

The DDR is a complex network of signaling pathways that detects and repairs DNA damage, thereby maintaining genomic integrity.[1][10]

Apoptosis Signaling Pathway

If DNA damage is irreparable, the DDR can trigger apoptosis, or programmed cell death, to eliminate the damaged cells.[5]

Conclusion and Recommendations

Recommendations:

-

Prioritize Experimental Testing: The in silico predictions should be confirmed with in vitro assays. An Ames test is highly recommended to confirm the mutagenic potential and determine the specific type of mutation induced.

-

Cytotoxicity and hERG Screening: Subsequent testing should include cytotoxicity assays in relevant cell lines (e.g., hepatic and renal) and a hERG inhibition assay to assess the broader toxicological profile.

-

Further In Silico Modeling: Should experimental data become available, more refined QSAR models can be developed to better predict the toxicity of other related impurities.

This technical guide provides a robust framework for the initial safety assessment of this compound. By integrating in silico approaches, researchers and drug development professionals can make more informed decisions regarding the risk management of this and other potentially mutagenic impurities.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. instem.com [instem.com]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Correlation between human ether‐a‐go‐go‐related gene channel inhibition and action potential prolongation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Spectroscopic Data for 9-Propenyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Propenyladenine is a substituted purine that has garnered attention in pharmaceutical research, primarily as a process-related impurity in the synthesis of the antiretroviral drug Tenofovir Disoproxil.[1][2] The rigorous identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the spectroscopic data for (E)-9-(prop-1-enyl)-9H-purin-6-amine, the most common isomer of this compound. The molecular formula of this compound is C₈H₉N₅, with a molecular weight of approximately 175.19 g/mol and an accurate mass of 175.0858.[3][4]

This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also details the general experimental protocols for acquiring this data and includes visualizations to illustrate the analytical workflow and the relationship of this impurity to its parent API.

Quantitative Spectroscopic Data

The following tables summarize the representative spectroscopic data for this compound. This data is compiled based on the expected spectral characteristics of the molecule's functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | s | 1H | H-2 |

| 8.15 | s | 1H | H-8 |

| 7.30 | s (br) | 2H | -NH₂ |

| 7.10 | dq | 1H | =CH- (vinyl) |

| 6.30 | dq | 1H | N-CH= (vinyl) |

| 1.95 | dd | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C-6 |

| 152.5 | C-2 |

| 149.0 | C-4 |

| 141.0 | C-8 |

| 131.0 | =CH- (vinyl) |

| 118.0 | N-CH= (vinyl) |

| 117.5 | C-5 |

| 18.0 | -CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong | N-H stretching (amine) |

| 3050 - 3000 | Medium | C-H stretching (aromatic and vinyl) |

| 2950 - 2850 | Weak | C-H stretching (methyl) |

| 1670 - 1600 | Strong | N-H bending, C=N and C=C stretching |

| 1600 - 1400 | Medium | Ring stretching (purine nucleus) |

| 970 - 950 | Medium | C-H out-of-plane bending (trans-alkene) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound (Electrospray Ionization - ESI)

| m/z | Ion Type |

| 176.0931 | [M+H]⁺ |

| 198.0750 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.

-

¹H NMR Acquisition: Proton NMR spectra are acquired at 298 K. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are employed. Approximately 1024 scans are accumulated to ensure an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.

-

Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is first collected and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 10 mL of a methanol/water (1:1 v/v) mixture.

-

Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in the positive ion mode with a capillary voltage of 3500 V, a fragmentor voltage of 100 V, and a drying gas temperature of 300 °C. Data is acquired over a mass range of m/z 50-500.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its relationship to the parent drug substance.

References

Commercial suppliers of 9-Propenyladenine for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Propenyladenine is a substituted purine that has garnered significant attention in the pharmaceutical industry, primarily as a known mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF).[1] TDF is a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections. The presence of potentially genotoxic impurities like this compound is a critical concern for drug safety and quality control. This technical guide provides an in-depth overview of this compound, including its commercial availability for research, chemical and physical properties, and relevant experimental protocols for its analysis and assessment of its mutagenic potential.

Commercial Suppliers of this compound for Research

A variety of chemical suppliers offer this compound for research purposes, often as a reference standard for impurity analysis. The compound is available as both the (E) and (Z) isomers. Below is a summary of some commercial suppliers:

| Supplier | Product Name(s) | CAS Number(s) | Notes |

| MedchemExpress | This compound (Mutagenic Impurity of Tenofovir Disoproxil) | 1446486-33-4 | Offers both (E) and (Z) isomers. Provides the compound in solid form and as a solution in DMSO. |

| Santa Cruz Biotechnology (SCBT) | This compound | 4121-40-8 | Marketed as a biochemical for proteomics research. |

| LGC Standards | This compound | 1446486-33-4 | Sold as a pharmaceutical reference standard, specifically as "Tenofovir Disoproxil USP Related Compound B". |

| Pharmaffiliates | This compound | 4121-40-8 | Provides the compound as a pharmaceutical impurity reference standard. |

| Simson Pharma | (Z)-9-Propenyladenine | 1464851-21-5 | Specializes in the (Z)-isomer and offers custom synthesis. |

| Molport | 9-(prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4; 1464851-21-5; 4121-40-8 | Aggregates offers from multiple suppliers. |

| ChemBK | (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4 | Lists various suppliers and provides some physicochemical properties. |

| Virtuous Lifesciences | (E)-9-(prop-1-enyl)-9H-purin-6-amine | 1446486-33-4 | Offers the compound with a purity of >95%. |

| BLDpharm | (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4 | Lists the compound as a building block and an anti-infection agent. |

| Daicel Pharma Standards | Tenofovir (Z)-9- Propenyl adenine | - | Provides the (Z)-isomer as a pharmaceutical impurity standard. |

| Klivon | Tenofovir Disoproxil USP Related Compound B (this compound) | 1446486-33-4 | Offers characterized reference standards. |

Physicochemical Properties and Specifications

The following table summarizes key quantitative data for this compound, compiled from various suppliers and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N₅ | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| CAS Numbers | 1446486-33-4 ((E)-isomer)[3], 1464851-21-5 ((Z)-isomer)[4], 4121-40-8 (unspecified)[2] | - |

| Appearance | White to Pale Yellow Solid | - |

| Purity (HPLC) | >95% to >98% | [3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage Temperature | -20°C to -80°C for long-term storage | [1] |

| IUPAC Name | 9-[(E)-prop-1-enyl]purin-6-amine or 9-[(Z)-prop-1-enyl]purin-6-amine | [5] |

Experimental Protocols

Synthesis of this compound (Illustrative)

Objective: To synthesize this compound via N-alkenylation of adenine.

Materials:

-

Adenine

-

1-Bromopropene (mixture of E/Z isomers or a specific isomer)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of adenine (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromopropene (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound in a sample matrix, such as a Tenofovir drug substance, based on common reverse-phase HPLC-UV methods for related compounds.[6][7]

Objective: To develop and validate an HPLC-UV method for the quantification of this compound.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphate buffer

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and acetonitrile. The exact ratio will need to be optimized.

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: Scan for the UV maximum of this compound (typically around 260 nm).

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Assessment of Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[8][9] The following is a generalized protocol for conducting an Ames test.

Objective: To evaluate the mutagenic potential of this compound using Salmonella typhimurium strains.

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Rat liver S9 fraction for metabolic activation.

-

Minimal glucose agar plates.

-

Top agar.

-

This compound test sample.

-

Positive and negative controls.

Procedure:

-

Preparation: Prepare dilutions of this compound in a suitable solvent (e.g., DMSO).

-